

# Incurred Sample Reanalysis in Pharmacokinetic Studies of Desisobutyryl-ciclesonide: A Comparative Guide

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## Compound of Interest

Compound Name: *Desisobutyryl-ciclesonide*

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An Objective Comparison of Bioanalytical Methodologies and Incurred Sample Reanalysis (ISR) for **Desisobutyryl-ciclesonide** (des-CIC) Pharmacokinetic (PK) Studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical bioanalytical considerations and incurred sample reanalysis (ISR) practices for the pharmacokinetic assessment of **desisobutyryl-ciclesonide** (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a prodrug that is converted to des-CIC in the lungs, and therefore, robust bioanalytical methods are essential for accurately characterizing its systemic exposure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Incurred sample reanalysis is a regulatory requirement and a fundamental component of bioanalytical method validation that ensures the reliability and reproducibility of pharmacokinetic data.[\[5\]](#)[\[6\]](#) It involves re-analyzing a subset of study samples in a separate analytical run to verify the original results.[\[5\]](#) This process is crucial for identifying potential issues that may not be apparent during pre-study validation using spiked quality control samples, such as metabolite interference, sample inhomogeneity, or instability of the analyte in the matrix from dosed subjects.[\[7\]](#)

## Regulatory Landscape and Best Practices for Incurred Sample Reanalysis

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR.<sup>[7]</sup> The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline also provides recommendations.<sup>[8][9]</sup> Key principles and best practices for ISR include:

- **Study Applicability:** ISR should be conducted for pivotal bioequivalence studies, the first clinical trial in subjects, and studies in special populations.<sup>[5][10]</sup> For non-clinical GLP studies, ISR is typically performed once per species, per method, matrix, and laboratory.<sup>[10]</sup>
- **Sample Selection:** Samples should be representative of the entire study, covering the concentration profile, including points around the maximum concentration (C<sub>max</sub>) and in the elimination phase.<sup>[7][8]</sup> A common practice is to reanalyze up to 10% of the study samples.<sup>[7]</sup>
- **Acceptance Criteria:** For small molecules like des-CIC, the results of the reanalysis should be within  $\pm 20\%$  of the original result for at least two-thirds (66.7%) of the samples.<sup>[5][7]</sup>

Parameter	Recommendation	Source
Study Types Requiring ISR	Pivotal bioequivalence trials, first-in-human trials, patient trials, studies in populations with impaired organ function.	[5][10]
Number of Samples	At least 5% of total study samples; some recommendations suggest up to 10%.	[7][10]
Sample Selection Strategy	Representative of the study, including Cmax and elimination phase samples. Random selection is also recommended.	[7][8]
Acceptance Criteria (Small Molecules)	At least 67% of ISR results must be within 20% of the original result.	[5][7]
Investigation Trigger	Failure to meet the acceptance criteria requires a documented investigation.	[7]

## Comparative Bioanalytical Methodologies for Desisobutyryl-ciclesonide

Several highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of ciclesonide and des-CIC in human plasma and serum. While direct comparative ISR data between these methods are not publicly available, a comparison of their reported validation parameters provides insight into their performance and suitability for pharmacokinetic studies that would incorporate ISR.

Method	LLOQ (pg/mL)	Linearity (pg/mL)	Inter-assay Precision (%CV)	Inter-assay Accuracy (%Bias)	Extraction Recovery (%)	Biological Matrix
LC-APCI-MS/MS[11]	10	10 - 10,000	Not explicitly stated for inter-assay	Not explicitly stated for inter-assay	Not explicitly stated	Human Plasma
LC-APPI-MS/MS[12][13]	1	1 - 500	Within 9.6%	± 4.0%	~85%	Human Serum
LC-HRMS/MS[14]	~1	Not specified for quantitative analysis	Not applicable (detection method)	Not applicable (detection method)	Not specified	Horse Plasma

The LC-APPI-MS/MS method demonstrates a tenfold greater sensitivity compared to the LC-APCI-MS/MS method, which is crucial for accurately characterizing the pharmacokinetic profile of des-CIC, especially at lower concentrations.[12] The robustness of this ultrasensitive method was confirmed by good incurred sample reanalysis reproducibility, although the specific data was not published.[12][13]

## Experimental Protocols

Below are summaries of the experimental protocols for the validated bioanalytical methods for des-CIC, which would be subject to ISR.

### LC-APCI-MS/MS Method[11][15]

- **Sample Preparation:** Liquid-liquid extraction with methyl tert-butyl ether. Mifepristone was used as the internal standard.
- **Chromatography:** Separation on a C18 column with a gradient elution of 0.1% formic acid solution and methanol.

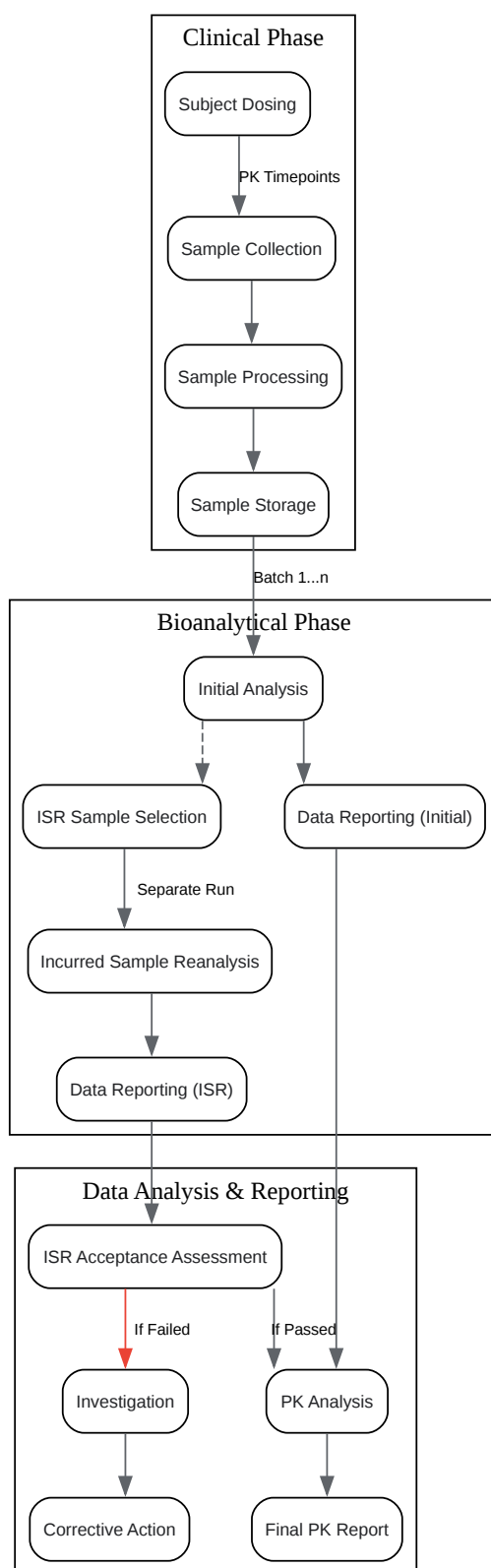
- Detection: Positive atmospheric pressure chemical ionization (APCI) with selective multiple reaction monitoring (SRM).

LC-APPI-MS/MS Method[12][13]

- Sample Preparation: Liquid-liquid extraction with 1-chlorobutane. Ciclesonide-d11 and des-CIC-d11 were used as internal standards.
- Chromatography: Reversed-phase liquid chromatography. The total analysis time was 4.7 minutes per injection.
- Detection: Atmospheric pressure photoionization-tandem mass spectrometry (APPI-MS/MS).

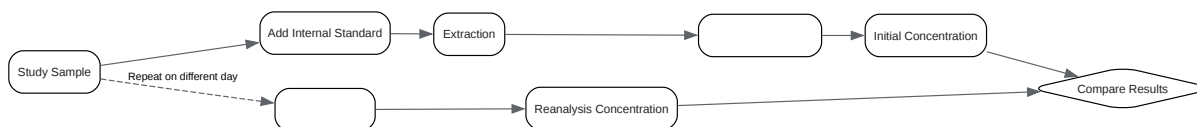
## Visualizing the Workflow

The following diagrams illustrate the key processes in a pharmacokinetic study involving ISR.



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### *Pharmacokinetic Study Workflow with ISR*



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### *Sample Analysis and Reanalysis Process*

## Conclusion

Incur sample reanalysis is an indispensable tool for ensuring the quality and reproducibility of bioanalytical data in pharmacokinetic studies of **desisobutyryl-ciclesonide**. While direct comparative ISR data for different des-CIC bioanalytical methods are not readily available in the published literature, the existing validated LC-MS/MS methods, particularly those utilizing APPI for enhanced sensitivity, provide a robust foundation for such studies. Adherence to regulatory guidelines for the design, execution, and acceptance criteria of ISR is paramount. The information and protocols presented in this guide offer a framework for researchers to develop and implement a comprehensive ISR program, thereby enhancing the confidence in the pharmacokinetic data generated for this important respiratory therapeutic.

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